Phenyl isocyanate

説明

Contextualization within Isocyanate Chemistry Research

The study of phenyl isocyanate is intrinsically linked to the historical development and evolving research landscape of isocyanate chemistry.

Historical Trajectory of Isocyanate Discovery and Early Research

The first synthesis of isocyanates dates back to 1848 when Wurtz successfully synthesized them by alkylating calcium cyanate (B1221674) with organic sulfuric acid esters. poliuretanos.netrsc.org Later, in 1884, Hentschel reported the synthesis of isocyanates through the phosgenation of amines. poliuretanos.net For many years, isocyanates remained primarily subjects of scientific curiosity. poliuretanos.net A pivotal moment occurred in 1937 when Otto Bayer discovered the synthesis of the first diisocyanates and the processes for diisocyanate polyaddition, which laid the foundation for the development of polyurethanes. poliuretanos.netuni-miskolc.hu

Evolution of Research Foci in Isocyanate Chemistry

Following Bayer's discoveries, the research focus in isocyanate chemistry shifted significantly towards their industrial applications, particularly in the production of polyurethanes, coatings, and adhesives. nih.govrsc.orgresearchgate.net While polyurethane chemistry remains a vast and important area, the significance of isocyanates has expanded beyond this field. nih.gov Contemporary research explores their role in the synthesis of advanced materials and even their presence in astrochemistry, following their detection in the interstellar medium. nih.gov There is also increasing interest in developing more sustainable and environmentally friendly methods for isocyanate production, moving away from traditional phosgene-based routes. rsc.orgresearchgate.net Research also investigates the modeling and simulation of isocyanate systems to better understand their properties and predict the behavior of isocyanate-based materials. researchgate.netmdpi.com

Significance of this compound in Contemporary Chemical Science

This compound holds a notable position in current chemical research due to its fundamental reactivity, its utility as a precursor in materials science, and its valuable applications in organic synthesis.

Fundamental Reactivity and Mechanistic Interest

This compound is characterized by its reactive isocyanate group, which contains an electrophilic carbon atom situated between a nitrogen and an oxygen atom. researchgate.netmdpi.com This electrophilicity makes the carbon susceptible to nucleophilic attack by various species, including amines, alcohols, and thiols. rsc.org The reactions typically involve an initial nucleophilic attack followed by proton transfer. rsc.org The reactivity of the isocyanate group can be influenced by substituents on the phenyl ring; electron-withdrawing groups increase the electrophilicity of the carbon and enhance reactivity, while electron-donating groups decrease it. rsc.org Mechanistic studies involving this compound are crucial for understanding the pathways of these reactions, such as its reactions with alcohols to form carbamates, which serves as a model reaction for polyurethane formation. researchgate.net Research also delves into its insertion reactions and interactions with various chemical species, including main group element clusters and metal complexes, providing insights into bonding transitions and reaction mechanisms. researchgate.netacs.orgpublish.csiro.au

Precursor Role in Advanced Materials Development

This compound serves as a building block in the synthesis of various polymers, including polyurethanes and polyureas, formed through reactions with hydroxyl or amine groups. smolecule.com It can participate in chain extension reactions, contributing to the increase in molecular weight of growing polymer chains, which is valuable for tailoring the mechanical properties and functionalities of the resulting materials. smolecule.com Beyond traditional polymers, this compound is explored in the development of advanced materials. For instance, it has been used to functionalize the surfaces of materials, such as polymers and inorganic substrates, by reacting the isocyanate group with surface-bound amino groups to create urea-functionalized materials. researchgate.net This surface modification can impart new properties to the materials. researchgate.net The versatility of isocyanates, including this compound, makes them appealing for novel processing techniques and the production of materials with desired characteristics. mdpi.com

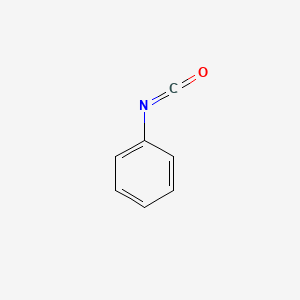

Structure

2D Structure

3D Structure

特性

IUPAC Name |

isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTNSSLYPYDJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Record name | PHENYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27616-41-7 | |

| Record name | Benzene, isocyanato-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27616-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5051521 | |

| Record name | Phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes., Liquid, Liquid with an acrid odor; [Merck Index], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellow liquid with a pungent odor. | |

| Record name | PHENYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1027 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

158-168 °C, BP: 55 °C at 13 mm Hg, 325.4 °F | |

| Record name | PHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1027 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

132 °F (55.5 °C) (Open Cup), 51 °C c.c., 132 °F (open cup) | |

| Record name | PHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1027 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Decomposes in water, alcohol; very soluble in ether, Solubility in water: reaction | |

| Record name | PHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.08870 at 25.9 °C/4 °C; 1.0956 at 19.6 °C/4 °C; 1.092 at 15 °C/4 °C; 1.101 at 11.6 °C/4 °C, Density: 1.0956 g/cu cm at 20 °C, Relative density (water = 1): 1.095 | |

| Record name | PHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.089 | |

| Record name | PHENYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1027 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2.57 [mmHg], 2.57 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.2, 2.57 mmHg | |

| Record name | Phenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1027 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Liquid | |

CAS No. |

103-71-9 | |

| Record name | PHENYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYL ISOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phenyl-isocyanate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/196GO6BSOH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Diacylglycerol-LD-PI-pool | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1027 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Freezing point: -30 °C, -30 °C, -22 °F | |

| Record name | PHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1027 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Advanced Synthetic Methodologies for Phenyl Isocyanate

Non-Phosgene Synthetic Pathways: Towards Green Chemistry

Thermal Decomposition of Carbamates

The thermal decomposition, or cracking, of carbamates is the final step in a significant phosgene-free route to isocyanates. nih.gov This method relies on the synthesis of a stable carbamate (B1207046) precursor, which is then heated, often in the presence of a catalyst, to yield the desired isocyanate and an alcohol that can be recycled. nih.gov

Methyl N-phenyl carbamate (MPC) is a key intermediate for the production of phenyl isocyanate. acs.org A common and efficient method for its synthesis is the reaction of aniline (B41778) with dimethyl carbonate (DMC). acs.orgresearchgate.net This reaction is typically performed in the liquid phase using heterogeneous catalysts.

Supported zirconia catalysts, particularly ZrO₂ on a silica (B1680970) (SiO₂) support, have been found to be highly effective. acs.org Under optimal conditions—a reaction temperature of 170 °C (443.15 K), a reaction time of 7 hours, and a DMC to aniline molar ratio of 20—an aniline conversion of 98.6% and an MPC yield of 79.8% can be achieved. acs.orgacs.org Other catalytic systems, such as mixed oxides derived from hydrotalcite-like precursors (e.g., Zn/Al/Ce), have also shown high activity, achieving aniline conversion of 95.8% and MPC selectivity of 81.6%. rsc.org Another route involves the synthesis from aniline, urea (B33335), and methanol (B129727), where modified zeolites have been used as catalysts. researchgate.net

The thermal decomposition of MPC into this compound and methanol can be conducted without a catalyst, but this requires high temperatures. nih.gov The use of catalysts allows the reaction to proceed at lower temperatures, improving energy efficiency and potentially reducing side reactions. nih.gov

A variety of catalysts have been investigated, with metal oxides being particularly prominent. researchgate.net

Zinc Oxide (ZnO): ZnO has demonstrated good catalytic activity for the solvent-free thermal decomposition of MPC. researchgate.net

Bismuth(III) Oxide (Bi₂O₃): This catalyst has shown excellent performance. In one study, using Bi₂O₃ prepared by direct calcination of its nitrate (B79036) precursor, an MPC conversion of 86.2% and a this compound yield of 78.5% were achieved. scite.ai

Other Metal Oxides: Aluminium oxide (Al₂O₃) and copper(I) oxide (Cu₂O) have also been explored as catalysts for this decomposition. nih.govcjcatal.com

Organotin compounds, such as di-n-butyltin oxide, have also been identified as active catalysts for the decomposition of MPC. researchgate.net

| Catalyst | Solvent | MPC Conversion (%) | This compound Yield (%) | Reaction Time (min) |

|---|---|---|---|---|

| Bi₂O₃ | o-dichlorobenzene | 86.2 | 78.5 | 60 |

| Di-n-butyltin oxide | o-dichlorobenzene | 85.2 | 67.7 | 60 |

| ZnO | Solvent-free | - | - | - |

| nano-Cu₂O | Solvent-free | 99.8 | 86.2 (Selectivity) | 12 |

Kinetic studies of the thermal decomposition of alkyl N-phenylcarbamates indicate that the reaction can proceed via an intramolecular decomposition pathway. acs.org The process is often studied in the gas phase and can follow first-order kinetics. researchgate.netscispace.com For instance, the pyrolysis of ethyl N-methyl-N-phenylcarbamate was found to be a unimolecular reaction. researchgate.net

Optimization of decomposition conditions is crucial for maximizing the yield of this compound while minimizing side reactions. Key parameters include:

Temperature: The reaction is typically carried out at temperatures between 160-250 °C, depending on the catalyst used. nih.govcjcatal.com

Pressure: Performing the reaction under reduced pressure can help to continuously remove the products (this compound and methanol), shifting the equilibrium towards product formation. researchgate.netacs.org

Solvent: High-boiling point inert solvents, such as o-dichlorobenzene, are often used to facilitate heat transfer and maintain a consistent reaction temperature. scite.ai However, solvent-free systems are also being developed to improve process sustainability. researchgate.net

Catalyst Loading: The mass ratio of catalyst to carbamate is a critical parameter that needs to be optimized to ensure efficient conversion. scite.aicjcatal.com

Modeling studies, such as those using COMSOL Multiphysics, are also employed to understand the complex interplay of temperature profiles and hydrodynamics within the reactor, aiding in the design of industrial-scale processes. mdpi.com

Oxidative Carbonylation of Amines

Oxidative carbonylation of aniline is another important phosgene-free route to this compound or its carbamate precursors. chinesechemsoc.org This method involves the reaction of a primary amine with carbon monoxide and an oxidant, often in the presence of an alcohol. chinesechemsoc.orgrsc.org

Palladium-based catalysts are frequently used for this transformation. chinesechemsoc.org The catalytic cycle requires an oxidant, such as oxygen or iodine, to regenerate the active catalytic species. chinesechemsoc.org The reaction can be highly efficient; for example, a palladium complex in an ionic liquid solvent demonstrated a turnover frequency (TOF) number exceeding 8000 mol·mol⁻¹·h⁻¹. researchgate.net Other catalytic systems, such as those based on rhodium/copper, have also been developed for the oxidative carbonylation of amines to produce carbamates under mild conditions. rsc.org While this method avoids phosgene (B1210022), the need for a stoichiometric oxidant can be a drawback for large-scale industrial applications. chinesechemsoc.org

Alcoholysis of Urea Methods

The alcoholysis of urea represents an indirect, yet significant, pathway primarily for the synthesis of carbamate precursors, which are subsequently converted to this compound. This method is part of the broader effort to develop phosgene-free synthetic routes. The process typically involves the reaction of aniline with urea to form N,N'-diphenylurea, followed by alcoholysis with an alcohol, such as methanol, to yield the corresponding carbamate, methyl N-phenyl carbamate (MPC). This carbamate is then subjected to thermal decomposition to produce this compound and regenerate the alcohol. researchgate.net

Carbamate Synthesis: Aniline reacts with urea, often in the presence of a catalyst, to produce N,N'-diphenylurea. This intermediate then undergoes alcoholysis. The synthesis of MPC from aniline and dimethyl carbonate is also considered a key trend in this area. researchgate.net

Thermal Decomposition: The synthesized methyl N-phenyl carbamate is heated, typically in the presence of a catalyst, causing it to decompose into this compound and methanol. researchgate.net This step is crucial and is often the focus of optimization to improve yield and selectivity.

Rearrangement Reactions (e.g., Sulfur Dioxide-Catalyzed Rearrangement of Phenylnitrile Oxide)

Rearrangement reactions offer a distinct mechanistic pathway to isocyanates. A notable, albeit less conventional, example is the sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide into this compound. chemrxiv.orgchemrxiv.org This reaction, first reported in 1977, has been the subject of detailed theoretical and quantum-chemical studies to elucidate its mechanism. chemrxiv.orgchemrxiv.org

The reaction proceeds via the interaction of phenylnitrile oxide with sulfur dioxide (SO₂), which acts as a catalyst. Computational studies using advanced methods like DLPNO-CCSD(T) and DFT protocols have provided a highly accurate understanding of the rearrangement mechanism. chemrxiv.org These studies have confirmed the role of SO₂ in facilitating the transformation and have also explored the kinetics of the reaction, including the influence of different substituents on the phenylnitrile oxide. chemrxiv.orgchemrxiv.org

Key findings from mechanistic studies include:

Catalytic Role of SO₂: Sulfur dioxide mediates the conversion, lowering the activation energy for the rearrangement.

Potential for Other Catalysts: Theoretical analysis has suggested that other inorganic catalysts, such as sulfur trioxide (SO₃) and selenium dioxide (SeO₂), could also potentially catalyze this type of rearrangement. chemrxiv.orgchemrxiv.org

Substituent Effects: The kinetics of the reaction are influenced by the electronic properties of substituents on the phenyl ring of the nitrile oxide. chemrxiv.org

This method highlights a unique, non-traditional approach to isocyanate synthesis, driven by catalytic rearrangement rather than classical condensation or decomposition pathways.

Utilizing Dioxazolones as Isocyanate Surrogates

The use of 1,4,2-dioxazol-5-ones (dioxazolones) as precursors for isocyanates represents a modern, phosgene-free, and often metal-free synthetic strategy. tandfonline.com Dioxazolones are stable, easily handled compounds that can be thermally or catalytically decomposed to generate isocyanate intermediates in situ. uva.nl This approach is advantageous as it avoids the direct handling of potentially hazardous isocyanates and often proceeds under mild conditions, releasing only carbon dioxide (CO₂) as a byproduct. snnu.edu.cn

The general mechanism involves the decarboxylation of the dioxazolone ring to form a transient acyl nitrene intermediate, which then undergoes a Curtius-type rearrangement to yield the corresponding isocyanate. uva.nl

Mechanism of Isocyanate Formation from Dioxazolones:

Activation: The dioxazolone is activated, typically by mild heating or in the presence of a base or catalyst. tandfonline.com

Decarboxylation: The activated compound readily loses a molecule of CO₂.

Rearrangement: The resulting intermediate rearranges to form the stable isocyanate. uva.nl

Trapping: The in situ generated isocyanate can be immediately trapped by a nucleophile present in the reaction mixture (such as an amine or alcohol) to form ureas or carbamates, respectively. tandfonline.com

This methodology has been successfully applied to the synthesis of various unsymmetrical arylureas by reacting 3-substituted dioxazolones with amines. tandfonline.comnih.gov The reaction can be promoted by a non-toxic base like sodium acetate (B1210297) under mild heating, offering an environmentally benign protocol. tandfonline.com The stability and high reactivity of dioxazolones make them attractive surrogates for isocyanates in developing greener synthetic processes. nih.gov

Emerging and Sustainable Synthesis Approaches

Solvent-Free Synthesis Methodologies

Solvent-free synthesis is a core principle of green chemistry aimed at reducing waste, energy consumption, and potential pollution associated with solvent use. researchgate.netresearchgate.net A significant application of this approach in this compound production is the solvent-free thermal decomposition of methyl N-phenyl carbamate (MPC). researchgate.netresearchgate.net

In this method, solid MPC is heated under vacuum in the presence of a heterogeneous metal oxide catalyst. The products, this compound and methanol, are generated as vapors, which are then separated and collected by condensation. researchgate.netresearchgate.net This process offers several advantages over traditional solvent-based systems:

Higher Product Concentration: The absence of a solvent results in a more concentrated product stream. researchgate.net

Reduced Energy Consumption: Eliminates the energy-intensive step of separating the product from a high-boiling-point solvent. researchgate.net

Minimized Pollution: Avoids the use and disposal of potentially hazardous organic solvents. researchgate.net

Various metal oxides have been investigated as catalysts for this reaction, with zinc oxide (ZnO) demonstrating high activity and selectivity. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Reactant | Methyl N-phenyl carbamate (MPC) |

| Catalyst | Zinc Oxide (ZnO) |

| Catalyst Loading | 1 wt% (relative to MPC) |

| Temperature | 200°C |

| Pressure | 100 mmHg (vacuum) |

| MPC Conversion | 57.2% |

| This compound Selectivity | 91.1% |

Application of Bio-alternative Solvents in Synthesis

The replacement of conventional petroleum-derived solvents with sustainable, bio-based alternatives is a key goal in green chemistry. Bio-alternative solvents are derived from renewable feedstocks like cellulose (B213188), corn, or soybeans and offer benefits such as lower toxicity and a reduced carbon footprint. vertecbiosolvents.com

In the context of isocyanate chemistry, research has demonstrated the viability of using bio-alternative solvents. Cyrene (dihydrolevoglucosenone), a solvent synthesized from waste cellulose, has been successfully employed as a replacement for traditional polar aprotic solvents like N,N-dimethylformamide (DMF) in reactions involving isocyanates. rsc.org Specifically, Cyrene has been used for the highly efficient synthesis of ureas from the reaction of phenyl isocyanates with secondary amines. rsc.org

The use of Cyrene in this context offers several advantages:

Sustainability: It is derived from a renewable biomass source. rsc.org

Reduced Toxicity: It provides an alternative to reprotoxic solvents like DMF. rsc.org

Waste Minimization: Protocols have been developed that establish a simple work-up for the removal and potential recycling of Cyrene, leading to a significant increase in molar efficiency compared to standard industrial protocols. rsc.org

While this application focuses on a reaction of this compound rather than its direct synthesis, it establishes the principle that bio-alternative solvents are compatible with and can enhance the sustainability of chemical processes within the isocyanate value chain. vertecbiosolvents.comrsc.org

Atom-Economic and Waste-Minimizing Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste byproducts. nih.gov The development of synthetic routes to this compound has increasingly focused on improving atom economy to move away from less efficient and more hazardous traditional methods.

The classical synthesis of isocyanates via phosgenation of amines has a poor atom economy, as it generates two equivalents of hydrogen chloride (HCl) as a byproduct for every equivalent of isocyanate produced. Modern, more atom-economic protocols focus on addition or rearrangement reactions where most or all of the reactant atoms are incorporated into the final product.

Examples of atom-economic approaches for this compound synthesis include:

Reductive Carbonylation of Nitrobenzene (B124822): This method involves the reaction of nitrobenzene with carbon monoxide. In this process, the atoms from both reactants are incorporated into the this compound molecule, with the oxygen atoms from the nitro group being eliminated as part of a catalytic cycle, often forming CO₂. This route avoids the use of phosgene and has a higher theoretical atom economy. researchgate.net

Use of Dioxazolone Surrogates: As discussed in section 2.2.6, the synthesis of isocyanates from dioxazolones is exceptionally atom-economic. The only byproduct is carbon dioxide, a non-toxic and easily removed gas, meaning all atoms from the dioxazolone (excluding the CO₂ moiety) and the reacting nucleophile are incorporated into the final product. tandfonline.comuva.nl

These protocols represent a significant advancement towards more sustainable chemical manufacturing by designing synthetic pathways that are inherently more efficient and generate less waste.

Advanced Reaction Mechanisms and Kinetics of Phenyl Isocyanate

Nucleophilic Addition Reactions

Phenyl isocyanate is characterized by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O). This makes it highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols and amines. These reactions form the basis for the production of urethanes (carbamates) and ureas, respectively.

The reaction between this compound and an alcohol yields a urethane (B1682113), also known as a carbamate (B1207046). This reaction is fundamental to the polyurethane industry. The kinetics and mechanism of this reaction are complex and can be influenced by several factors, including the absence or presence of catalysts and the self-association of the alcohol reactant.

The formation of urethanes from this compound and alcohols can proceed through several mechanistic pathways. In the absence of an external catalyst, the reaction can be described by both non-catalytic and auto-catalytic mechanisms.

Non-catalytic Mechanism: The simplest pathway is a direct, non-catalyzed bimolecular reaction. Computational and experimental studies suggest that this reaction proceeds via a concerted, one-step mechanism involving a four-membered ring transition state. nih.govugent.be In this transition state, the alcohol's hydroxyl group adds across the N=C double bond of the isocyanate. The hydrogen from the hydroxyl group transfers to the nitrogen atom, while the oxygen atom forms a bond with the carbonyl carbon. ugent.be Alternative two-step mechanisms, potentially involving a zwitterionic intermediate, have been proposed but are generally considered less favorable, especially in non-polar solvents. nih.gov

Auto-catalytic Mechanism: It has been observed that the reaction rate is often higher than expected for a simple bimolecular reaction, and the observed reaction order with respect to the alcohol can be greater than one, particularly at higher alcohol concentrations. This suggests that the alcohol itself can act as a catalyst. nih.govrwth-aachen.de This auto-catalysis involves one or more additional alcohol molecules participating in the transition state. These additional alcohol molecules facilitate the proton transfer through a six- or eight-membered ring transition state, thereby lowering the activation energy of the reaction. nih.govrwth-aachen.de The urethane product can also exhibit auto-catalysis by forming a complex with the alcohol, which enhances the nucleophilicity of the hydroxyl group. ugent.be

Alcohols are known to self-associate through hydrogen bonding to form dimers, trimers, and higher-order oligomers. kuleuven.be The degree of association depends on the alcohol concentration, temperature, and the solvent's polarity. These alcohol associates are generally more reactive towards isocyanates than the monomeric alcohol. kuleuven.be

The increased reactivity is attributed to the enhanced nucleophilicity of the oxygen atom in the associated alcohol molecule. The hydrogen bonding polarizes the O-H bond, making the oxygen a stronger nucleophile. Kinetic studies have shown that the reaction rate increases with alcohol concentration, and this has been linked to the greater prevalence of more reactive alcohol polymers. kuleuven.be For instance, with 2-propanol and cyclohexanol, it has been suggested that dimers and trimers are the more reactive species. kuleuven.be The formation of a complex involving two alcohol molecules and one this compound molecule has a significant influence on the kinetics, especially at high initial alcohol concentrations. ugent.be

The reaction between this compound and alcohols is often accelerated by catalysts. Both metal-based and amine catalysts are commonly used.

Organotin Catalysis: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for urethane formation. The catalytic mechanism is believed to involve the formation of a complex between the organotin catalyst and the alcohol. This complexation increases the nucleophilicity of the alcohol. The reaction then proceeds through the insertion of the isocyanate into the tin-alkoxide bond of the catalyst-alcohol complex. nii.ac.jp This mechanism can explain the observed kinetics and the inhibitory effect of strong acids on the catalyzed reaction. nii.ac.jp

Triethylamine Catalysis: Tertiary amines, like triethylamine, also catalyze the urethane formation. The mechanism is thought to involve the formation of a complex between the amine and the alcohol through hydrogen bonding. This complexation increases the nucleophilicity of the alcohol, making it more reactive towards the isocyanate. acs.org An alternative mechanism suggests the initial formation of a complex between the isocyanate and the tertiary amine, followed by the nucleophilic attack of the alcohol. acs.org The catalytic activity of tertiary amines is generally lower than that of organotin compounds for the isocyanate-alcohol reaction.

The table below presents a summary of experimentally determined activation energies for the reaction of this compound with primary alcohols under different conditions.

| Reactant | Solvent/Condition | Activation Energy (Ea) in kJ/mol |

|---|---|---|

| Butanol | Xylene | 33 |

| Butanol | Excess Butanol | 48 |

| 1-Propanol | Stoichiometric | Higher than excess conditions |

| 1-Propanol | Alcohol Excess | Lower than stoichiometric |

| 1-Propanol | Isocyanate Excess | Lower than stoichiometric |

The reaction of this compound with primary or secondary amines is a rapid and highly exothermic reaction that results in the formation of a substituted urea (B33335). This reaction is generally much faster than the corresponding reaction with alcohols.

The reaction between this compound and an amine proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the final urea product.

In aqueous solutions, the reaction of this compound with primary amines exhibits simple second-order kinetics, being first order in both amine and this compound concentrations. rsc.org Unlike the reaction with alcohols, this reaction in an aqueous medium does not show catalysis by general acids or bases. rsc.org The transition state for this reaction is characterized by little bond formation between the amine nucleophile and the isocyanate. rsc.org The reactivity of aromatic amines with this compound has been found to be influenced by the substituents on the amine, with electron-donating groups increasing the amine's reactivity. aub.edu.lb The reaction order can be more complex in non-aqueous solvents and can be influenced by the relative concentrations of the reactants. aub.edu.lb For instance, the reaction between this compound and aniline (B41778) in benzene (B151609) can exhibit different kinetic orders depending on whether the amine or the isocyanate is in excess. aub.edu.lb

Reactions with Water: Hydrolysis and Urea Formation

The hydrolysis of this compound is a complex process that proceeds through several steps, ultimately yielding aniline, carbon dioxide, and substituted ureas. The initial reaction with water forms an unstable carbamic acid (phenylcarbamic acid). This intermediate can then follow two primary pathways:

Decarboxylation: The carbamic acid decomposes to form aniline and carbon dioxide (CO₂).

Reaction with another isocyanate molecule: The aniline produced is a primary amine and readily reacts with another molecule of this compound to form 1,3-diphenylurea (B7728601). scholaris.ca

C₆H₅NCO + H₂O → [C₆H₅NHCOOH] (Phenylcarbamic acid intermediate)

[C₆H₅NHCOOH] → C₆H₅NH₂ (Aniline) + CO₂

C₆H₅NH₂ + C₆H₅NCO → C₆H₅NHCONHC₆H₅ (1,3-Diphenylurea)

The kinetics of the hydrolysis are subject to general base catalysis. rsc.org The uncatalysed reaction is believed to involve two molecules of water, where one acts as a nucleophile attacking the isocyanate carbon, and the second acts as a general base to assist in proton transfer. rsc.org This is supported by a relatively small solvent isotope effect. rsc.org The hydrolysis rate is generally rapid, with reported half-lives ranging from seconds to minutes depending on the conditions. nih.gov

The products formed during the hydrolysis of this compound are detailed in the table below.

| Product | Chemical Formula | Formation Pathway | Reference |

|---|---|---|---|

| Phenylcarbamic Acid | C₆H₅NHCOOH | Initial reaction of this compound with water | scholaris.ca |

| Aniline | C₆H₅NH₂ | Decarboxylation of phenylcarbamic acid | scholaris.caepo.org |

| Carbon Dioxide | CO₂ | Decarboxylation of phenylcarbamic acid | noaa.gov |

| 1,3-Diphenylurea | C₆H₅NHCONHC₆H₅ | Reaction of aniline with this compound | scholaris.ca |

The rapid hydrolysis of this compound is the dominant process governing its environmental fate. nih.gov When released into an aquatic environment, it is not expected to persist for long periods. Consequently, other environmental processes such as biodegradation, aquatic bioconcentration, and adsorption to sediment are considered less significant. nih.gov

The primary environmental consideration is the nature of the hydrolysis products. The formation of aniline, a toxic substance, and 1,3-diphenylurea introduces new compounds into the environment. While the parent this compound is removed, the impact of these degradation products must be considered. Studies on analogous diisocyanate-based prepolymers have shown that their hydrolysis products, primarily amine-terminated polymers, exhibit a uniformly low aquatic hazard potential. nih.gov This suggests that the polymeric ureas formed might also have limited environmental impact, although the toxicity of monomeric aniline remains a concern.

Reactions with Thiols (e.g., Glutathione (B108866) Adduct Formation)

This compound is a highly reactive compound that can form adducts with endogenous nucleophiles like glutathione (GSH), a critical antioxidant in the body. researchgate.net The reaction involves the nucleophilic attack of the thiol group (-SH) of the cysteine residue in glutathione on the electrophilic carbon of the isocyanate group, forming a thiocarbamate linkage. researchgate.netresearchgate.net Additionally, the α-amino group of the glutamic acid residue in GSH can also react to form a urea derivative. researchgate.net

Advanced analytical techniques are crucial for the identification and structural elucidation of these adducts. Ultra-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UPLC/ESI-MS) is a primary tool for detecting and identifying the adducts based on their mass-to-charge ratio (m/z). researchgate.net Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. semanticscholar.orgsemanticscholar.org Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like ¹³C NMR, is used to confirm the precise location of the covalent bond, for instance, by confirming the structure of a double adduct where both the thiol and amino groups of GSH have reacted. researchgate.net

Research has successfully identified three distinct adducts between this compound and glutathione in vitro:

An adduct formed via the cysteinyl thiol group.

An adduct formed via the glutamic acid α-amino group.

A double adduct involving both of these nucleophilic sites. researchgate.net

The table below presents data on the mass spectrometric identification of a this compound-glutathione double adduct.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure | Reference |

|---|---|---|---|---|

| 546.2 | H₂O | 528.2 | [M+H-H₂O]⁺ | semanticscholar.org |

| 546.2 | Pyroglutamic acid | 417.1 | [M+H-pyroGlu]⁺ | semanticscholar.org |

| 546.2 | This compound | 427.1 | [M+H-PhNCO]⁺ | semanticscholar.org |

| 546.2 | Glutamic acid | 399.1 | [M+H-Glu]⁺ | semanticscholar.org |

The formation and stability of adducts between isocyanates and thiols like glutathione are influenced by reaction conditions such as pH and reactant concentrations. The nucleophilicity of the thiol group is pH-dependent; deprotonation to the thiolate anion (S⁻) at higher pH increases its reactivity.

Studies on related aliphatic polyisocyanates have shown that the reaction with glutathione is markedly influenced by pH. nih.gov At low pH (below 4), the formation of tris(GSH)-isocyanate adducts was not observed, likely due to the protonation of the thiol group, which reduces its nucleophilicity. nih.gov This indicates that a neutral to slightly alkaline pH is more favorable for the reaction.

The stability of the resulting thiocarbamate linkage can also be pH-dependent. Under certain conditions, these adducts can be quasi-stable and may undergo hydrolysis at higher pH. nih.gov The reaction is also concentration-dependent, following typical kinetic principles where higher concentrations of reactants lead to a faster rate of adduct formation. The adducts formed can be reversible, potentially allowing the isocyanate moiety to be transferred to other nucleophilic sites, a process known as transcarbamoylation. nih.gov

Cyclization and Polymerization Reactions

This compound undergoes several key types of reactions that lead to either cyclic adducts or linear polymers. These include dimerization and trimerization, which are cycloaddition reactions, as well as addition polymerizations with alcohols and amines to form polyurethanes and polyureas, respectively. Furthermore, under specific conditions, this compound can undergo cyclopolymerization to form helical polymers.

The dimerization and trimerization of this compound are competing cycloaddition reactions that lead to the formation of four- and six-membered heterocyclic rings, respectively. The selectivity of these reactions is highly dependent on the reaction conditions, particularly the choice of catalyst.

The cyclization of this compound is typically catalyzed by Lewis bases. The nature of the catalyst plays a crucial role in directing the reaction towards either dimerization or trimerization.

Pyridine (B92270): Pyridine and its derivatives are effective catalysts for the dimerization of this compound. The mechanism is believed to involve the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the isocyanate group. This forms a zwitterionic intermediate, which then reacts with a second molecule of this compound to yield the dimer. The catalytic activity of substituted pyridines is influenced by steric hindrance around the nitrogen atom; for instance, 3-methylpyridine (B133936) and 4-methylpyridine (B42270) are more effective catalysts than pyridine, while 2-methylpyridine (B31789) and 2,6-dimethylpyridine (B142122) show poor catalytic activity due to steric hindrance. The reaction catalyzed by pyridine is first order with respect to both the catalyst and each reactant. acs.org

Trialkylamines: In contrast to pyridine, trialkylamines predominantly catalyze the trimerization of this compound to form isocyanurates. The generally accepted mechanism involves the nucleophilic attack of the amine on the isocyanate carbon, forming a zwitterionic adduct. This adduct then sequentially adds two more isocyanate molecules, followed by cyclization to release the stable six-membered isocyanurate ring and regenerate the catalyst. The catalytic activity of tertiary amines in trimerization follows the order: quaternary ammonium (B1175870) salt > organic acid salt > tertiary amine. rsc.org

External factors such as pressure and the polarity of the solvent significantly impact the selectivity between dimerization and trimerization.

Pressure: High pressure accelerates the dimerization of this compound in the presence of pyridine. acs.org An increase in pressure generally favors the reaction with a smaller activation volume. The dimerization of this compound has been found to have a negative activation volume, indicating that the transition state is more compact than the reactants, thus being favored at high pressure. The selectivity for dimerization also increases with increasing pressure. acs.org

Solvent: The polarity of the solvent can influence the reaction pathway. The use of polar solvents, such as acetonitrile, tends to favor the formation of the trimer, even when a dimerization catalyst like pyridine is used. acs.org This is attributed to the stabilization of the polar intermediates involved in the trimerization mechanism. In nonpolar solvents, the less polar dimerization pathway can be more favorable.

Interactive Table: Factors Influencing Cycloaddition of this compound

| Factor | Condition | Predominant Product | Reference(s) |

|---|---|---|---|

| Catalyst | Pyridine | Dimer (1,3-Diphenyl-1,3-diazetidine-2,4-dione) | acs.org |

| Trialkylamine | Trimer (Isocyanurate) | acs.orgrsc.org | |

| Pressure | High Pressure (with Pyridine) | Dimer | acs.org |

| Solvent | Polar (e.g., Acetonitrile) | Trimer | acs.org |

| Nonpolar | Dimer (with appropriate catalyst) |

The dimerization of this compound yields the cyclic adduct 1,3-diphenyl-1,3-diazetidine-2,4-dione , also known as the this compound dimer. This compound contains a four-membered ring with two nitrogen and two carbonyl groups. The formation of this uretdione is a reversible reaction, and the dimer can dissociate back to the monomer at elevated temperatures. ru.nl The reaction is significantly accelerated under high pressure in the presence of a pyridine catalyst. acs.org Computational studies have shown that among the possible dimeric structures, the diazetidine-2,4-dione is an exothermically formed species, making it a thermodynamically favorable product. ru.nl

The trimerization of this compound leads to the formation of 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione , commonly known as triphenyl isocyanurate. This is a thermodynamically stable six-membered ring.

This compound is a key monofunctional model compound for studying the formation of polyurethanes and polyureas, which are major classes of polymers.

Polyurethanes: Polyurethanes are formed through the polyaddition reaction of an isocyanate with a polyol. In the model reaction, this compound reacts with an alcohol, such as 1-butanol, to form a urethane linkage (-NH-CO-O-). The reaction kinetics are complex and can be influenced by non-catalyzed pathways as well as catalysis by the alcohol, the isocyanate itself, and the resulting carbamate product. rsc.org The reaction generally follows second-order kinetics. tue.nl The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group.

Polyureas: Polyureas are formed from the reaction of an isocyanate with a primary or secondary amine. The reaction of this compound with an amine is extremely fast, often proceeding without the need for a catalyst, and results in the formation of a urea linkage (-NH-CO-NH-). nih.gov The high nucleophilicity of the amine nitrogen leads to a rapid attack on the isocyanate carbon. The kinetics of polyurea formation have been studied using techniques suitable for fast reactions, with reaction half-times estimated to be in the millisecond range for primary aliphatic amines. researcher.life

Interactive Table: Kinetic Parameters for this compound Polymerization Reactions

| Reaction | Reactant | Catalyst | Key Kinetic Features | Reference(s) |

|---|---|---|---|---|

| Urethane Formation | Alcohol (e.g., 1-Butanol) | None/Self-catalyzed | Second-order kinetics, complex mechanism with auto-catalysis | rsc.orgtue.nl |

| Urea Formation | Amine | Typically none required | Extremely rapid reaction, pseudo-first or second-order kinetics | nih.govresearcher.life |

Beyond the formation of simple cyclic dimers and trimers, isocyanates can undergo a distinct type of polymerization known as cyclopolymerization. This process, typically initiated by anionic catalysts at low temperatures, leads to the formation of high molecular weight polymers with a helical conformation. While much of the research has focused on aliphatic isocyanates, the principles also apply to aromatic isocyanates like this compound.

The anionic polymerization of isocyanates is a living polymerization, meaning it proceeds without termination or chain transfer, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net This is achieved by using specific initiators, such as sodium benzanilide, and conducting the polymerization at very low temperatures (e.g., -98 °C) to suppress the thermodynamically favored trimerization side reaction. acs.org The propagating species is a sodium amidate ion pair. The mechanism involves the repeated insertion of monomer units into the active chain end. The steric hindrance between the phenyl groups along the polymer backbone forces the chain to adopt a rigid, helical structure. researchgate.net The synthesis of these helical polymers, often referred to as polyisocyanates, is a key area of research for creating novel materials with unique optical and chiral properties. acs.org

Advanced Reaction Studies

Reactions with Germanium Surfaces (e.g., Cycloaddition, Dissociative Adsorption)

The interaction of this compound with semiconductor surfaces is a significant area of research for the development of organic-inorganic interfaces. Studies on the Ge(100)-2x1 surface have provided detailed insights into the adsorption and subsequent reactions of this compound.

Initial adsorption of this compound on the Ge(100)-2x1 surface occurs primarily through a [2+2] cycloaddition reaction. researchgate.netacs.org This reaction involves the C=N bond of the isocyanate group and the germanium surface dimer, leading to the formation of a surface-bound carbonyl. acs.org This initial product, however, is not the final stable state at room temperature. Experimental and theoretical investigations using techniques such as Fourier transform infrared (FTIR) spectroscopy, X-ray photoelectron spectroscopy (XPS), and density functional theory (DFT) have shown that this initial adduct undergoes a conversion over a period of minutes. researchgate.netnih.gov

The subsequent reaction transforms the initial cycloaddition product into a stable phenylnitrene (C₆H₅N) species that is covalently bonded to the germanium surface through a single Ge-N bond. nih.govfigshare.com This conversion indicates a dissociative adsorption pathway following the initial cycloaddition. The formation of the phenylnitrene surface species is a key finding, demonstrating a multi-step reaction mechanism at the germanium interface. nih.gov This reactivity, where an initial cycloaddition product rearranges to a more stable species, is crucial for understanding the functionalization of semiconductor surfaces. researchgate.netnih.gov

Table 1: Reaction Sequence of this compound on Ge(100)-2x1 Surface

| Step | Reaction Type | Reacting Bonds | Product Description | Stability |

| 1 | [2+2] Cycloaddition | C=N (of isocyanate) with Ge=Ge dimer | Initial adduct with a surface-bound carbonyl | Intermediate, converts at room temperature |

| 2 | Conversion / Dissociation | C=O bond cleavage | Stable phenylnitrene (C₆H₅N) species | Final, stable product |

Carbonylation Reactions (e.g., Metal-Free N-H/C-H Carbonylation)

This compound serves as an effective carbonyl source in various carbonylation reactions, notably in the metal-free synthesis of N-heterocycles. Research has demonstrated a novel approach for both N-H and C-H carbonylation processes using this compound to produce a range of valuable six-membered N-heterocyclic compounds. This methodology avoids the use of transition metals, offering a more accessible synthetic route.

The protocol has been successfully applied to synthesize derivatives of quinazoline-2,4(1H,3H)-dione, 2H-benzo[e] researchgate.netacs.orgfigshare.comthiadiazin-3(4H)-one 1,1-dioxide, and pyrrolo[1,2-a]quinoxalin-4(5H)-one. The reactions are characterized by their broad substrate scope, good functional group compatibility, and the ability to produce excellent yields under relatively mild conditions.

Optimization studies for these carbonylation reactions have identified effective conditions to maximize product yields. For instance, the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzamides benefits from specific solvent and base combinations.

Table 2: Optimized Conditions for Metal-Free Carbonylation using this compound

| Reactant Type | Solvent | Base | Temperature | Product Class |

| 2-Aminobenzamides | DMSO | Piperidine | 100°C | Quinazoline-2,4(1H,3H)-diones |

| o-Aminobenzenesulfonamides | DMSO | Piperidine | 100°C | 2H-benzo[e] researchgate.netacs.orgfigshare.comthiadiazin-3(4H)-one 1,1-dioxides |

| (1H-pyrrol-2-yl)aniline | DMSO | Piperidine | 100°C | Pyrrolo[1,2-a]quinoxalin-4(5H)-ones |

The applicability of this method has been further validated through gram-scale synthesis, demonstrating its potential for larger-scale production and use in the synthesis of drug molecules.

Derivatization for Analytical and Research Purposes

This compound is widely utilized as a derivatization reagent in analytical chemistry, particularly for high-performance liquid chromatography (HPLC). Its function is to react with specific functional groups in analyte molecules to form derivatives that are more easily detected or separated. The primary targets for derivatization with this compound are alcohols and amines.

The reaction with alcohols yields carbamates, while the reaction with primary and secondary amines produces aryl ureas. These reactions are typically rapid and occur at room temperature. For instance, this compound reacts with amino acids in alkaline solutions. This derivatization is crucial for the analysis of compounds that lack a suitable chromophore for UV detection or are not volatile enough for gas chromatography.

In research settings, the reactivity of this compound is exploited to study reaction kinetics and mechanisms. One study investigated the competitive reaction rates of this compound and other diisocyanates with several secondary amines to evaluate their efficacy as derivatization agents. The study revealed a consistent order of reactivity among the amines, which is influenced by the specific isocyanate and the solvent used.

Table 3: Relative Reactivity Order of Secondary Amines with this compound

| Amine | Abbreviation | Relative Reactivity |

| Dibutylamine | DBA | 1 (Highest) |

| N-methyl-1-phenyl-1-ethanamine | MAP | 2 |

| 1-(4-methoxyphenyl)piperazine | MOPIP | 3 |

| N-methyl-2-aminomethylanthracene | MAMA | 4 (Lowest) |

This research highlights that hindered aromatic diisocyanates show a greater difference in reactivity with these derivatization agents, and the choice of solvent can also modify these differences. Beyond analytical derivatization, this compound has been used in materials science for purposes such as preparing graphene-polymer nanocomposites.

Computational Chemistry and Spectroscopic Analysis of Phenyl Isocyanate

Quantum Chemical Investigations

Quantum chemical methods are essential tools for understanding the electronic structure and reactivity of molecules like phenyl isocyanate at a fundamental level.

DFT is a widely used quantum chemical method due to its balance of computational cost and accuracy for many chemical systems. It has been extensively applied to study this compound.

DFT calculations are commonly used to determine the optimized molecular geometry of this compound, providing precise bond lengths and angles. Studies on related isocyanates, such as 4-nitrophenylisocyanate and 3-(trifluromethyl)phenyl isothiocyanate, have employed DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to optimize molecular structures nanobioletters.comelixirpublishers.com. The optimized structural parameters obtained from DFT calculations often show good agreement with experimental values elixirpublishers.com. For this compound itself, X-ray crystallography indicates a planar molecule with a nearly linear N=C=O group wikipedia.org. DFT calculations are capable of reproducing these structural features and providing detailed parameters for the isolated molecule and in complexes or transition states during reactions mdpi.comeuacademic.org. Optimized structures along reaction pathways involving this compound, such as in urethane (B1682113) formation, illustrate the changes in bond lengths and angles as the reaction progresses through different intermediates and transition states mdpi.comresearchgate.netsemanticscholar.org.